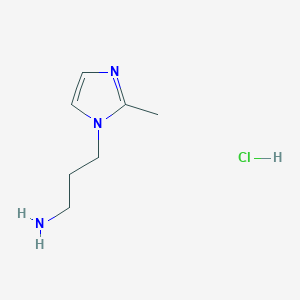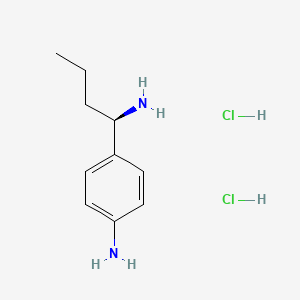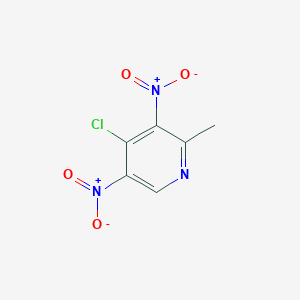![molecular formula C23H24O2 B1505467 naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 1188966-75-7](/img/structure/B1505467.png)
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[222]octa-2,5-diene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene ring with a bicyclo[222]octa-2,5-diene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate typically involves the reaction of ®-α-phellandrene with 2-naphthyl propiolate under an argon atmosphere. The reaction is carried out in methylene chloride as the solvent . The process involves the use of specific catalysts and controlled conditions to ensure high yield and regioselectivity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A similar compound with a triazole ring and phosphonic ester group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Another compound with a naphthalene ring and multiple methyl groups.
Uniqueness
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate is unique due to its combination of a naphthalene ring and a bicyclo[2.2.2]octa-2,5-diene moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1188966-75-7 |
|---|---|
Molekularformel |
C23H24O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C23H24O2/c1-14(2)20-12-18-13-22(21(20)10-15(18)3)23(24)25-19-9-8-16-6-4-5-7-17(16)11-19/h4-11,13-14,18,20-21H,12H2,1-3H3/t18-,20-,21+/m1/s1 |
InChI-Schlüssel |
GVTUQEGQEVADFM-NRSPTQNISA-N |
SMILES |
CC1=CC2C(CC1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Isomerische SMILES |
CC1=C[C@H]2[C@H](C[C@@H]1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Kanonische SMILES |
CC1=CC2C(CC1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,4-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1505403.png)


![(2S,4E,7R)-7-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-4-nonenoic acid methyl ester](/img/structure/B1505410.png)

